12-Doxyl-dmpc

Descripción

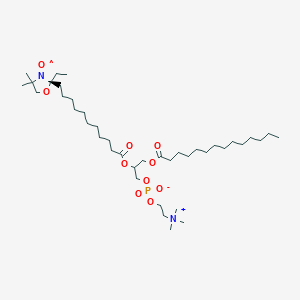

12-Doxyl-DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine labeled with a 12-doxyl stearic acid moiety) is a spin-labeled phospholipid widely utilized in biophysical studies to investigate membrane dynamics, lipid-protein interactions, and bilayer organization. The doxyl group (a nitroxide radical) at the 12th carbon of the stearic acid chain enables its use as a probe in electron paramagnetic resonance (EPR) spectroscopy, providing insights into membrane fluidity, phase transitions, and local environmental changes within lipid bilayers .

This compound’s structure integrates a saturated myristoyl chain (14:0) at the sn-1 position and a stearic acid chain (18:0) with the doxyl group at the sn-2 position. Its critical applications include:

Propiedades

Número CAS |

132885-46-2 |

|---|---|

Fórmula molecular |

C40H78N2O10P |

Peso molecular |

778 g/mol |

InChI |

InChI=1S/C40H78N2O10P/c1-8-10-11-12-13-14-15-16-19-22-25-28-37(43)48-33-36(34-51-53(46,47)50-32-31-42(5,6)7)52-38(44)29-26-23-20-17-18-21-24-27-30-40(9-2)41(45)39(3,4)35-49-40/h36H,8-35H2,1-7H3/t36?,40-/m1/s1 |

Clave InChI |

RNBBUKZLCKRLRH-CKIGWAMCSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC[C@@]1(N(C(CO1)(C)C)[O])CC |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC |

Sinónimos |

1-myristoyl-2-(11-(4,4-dimethyl-3-oxy-2-ethyl-2-oxazolidinyl)undecanoyl)-sn-glycero-3-phosphocholine 12-doxyl-DMPC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Properties of Doxyl-Labeled Compounds

Data compiled from EPR studies and stability assays .

Membrane Localization and Sensitivity

- Depth Specificity : The 12-doxyl group positions the nitroxide radical near the bilayer’s hydrocarbon core, making it sensitive to changes in lipid packing and hydrophobic interactions. In contrast, 5-doxyl probes report on interfacial water penetration, while 16-doxyl variants reside closer to the bilayer center, ideal for studying cholesterol-rich domains .

- Rotational Dynamics : 12-Doxyl-DMPC exhibits intermediate rotational correlation times (1.8–2.2 ns), balancing sensitivity to membrane viscosity without excessive rigidity. 16-doxyl analogues, with slower rotation (>3 ns), are less responsive to rapid lipid motions but better suited for detecting long-range order .

Stability and Experimental Utility

- Chemical Stability : 12-Doxyl-DMPC demonstrates moderate stability in aqueous buffers (7–10 days), outperforming TEMPO-PC (1–2 days) but lagging behind 16-doxyl-stearic acid (10–14 days). Degradation is primarily due to nitroxide reduction in reducing environments .

Key Studies Highlighting 12-Doxyl-DMPC

Membrane Protein Interactions : A 2021 study using 12-Doxyl-DMPC revealed that the antimicrobial peptide melittin induces bilayer thinning by ~3 Å at concentrations ≥10 µM, as evidenced by EPR spectral broadening .

Phase Transition Analysis : Comparative EPR data showed that 12-Doxyl-DMPC’s phase transition temperature (23°C) aligns with DMPC’s gel-to-liquid crystalline transition, confirming its utility as a native-like probe .

Advantages Over Compounding Alternatives

- Reduced Artifacts : Unlike 5-doxyl probes, 12-Doxyl-DMPC minimizes headgroup hydration artifacts, critical for quantifying hydrophobic mismatch in transmembrane proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.